
Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl-: is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to an amine group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- typically involves the reaction of tetramethylsilane with a suitable amine precursor. One common method is the reaction of tetramethylsilane with N-(2-phenylethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamines depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- is used as a precursor for the synthesis of other organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in certain chemical reactions.
Biology: The compound is investigated for its potential biological activity, including its interaction with biological molecules and its effects on cellular processes.
Medicine: Research in medicine explores the potential therapeutic applications of this compound, particularly in drug development and delivery systems.
Industry: In industry, Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
- Silanamine, N-(2-phenylethyl)-N,1,1,1-trimethyl-
- Silanamine, N-(2-phenylethyl)-N,1,1,1-dimethyl-
Comparison: Compared to its similar compounds, Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- is unique due to its higher degree of methylation, which can influence its reactivity and stability. The presence of four methyl groups on the silicon atom can also affect its physical properties, such as solubility and boiling point.
This detailed article provides a comprehensive overview of Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
80930-72-9 |
|---|---|
Molecular Formula |
C12H21NSi |
Molecular Weight |
207.39 g/mol |
IUPAC Name |
N-methyl-2-phenyl-N-trimethylsilylethanamine |
InChI |
InChI=1S/C12H21NSi/c1-13(14(2,3)4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
BNAQYHCHLGBTKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


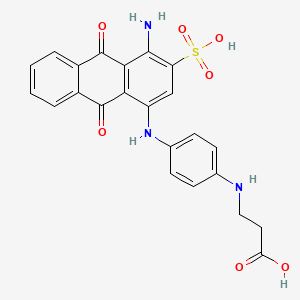
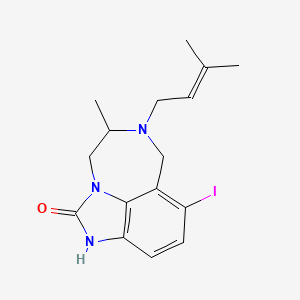
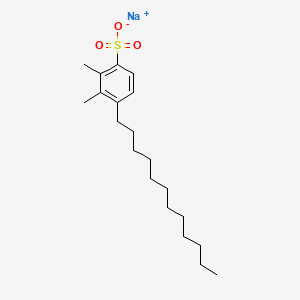
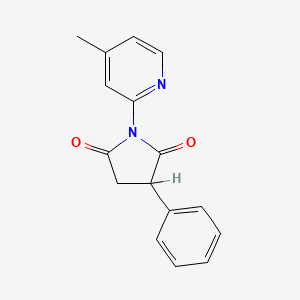
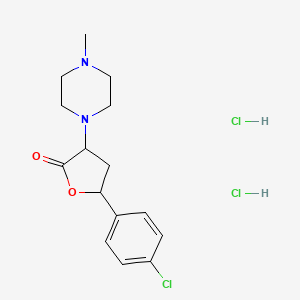
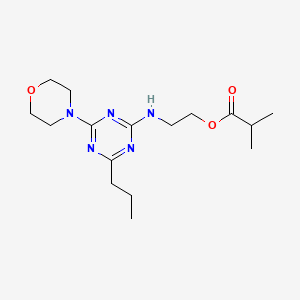
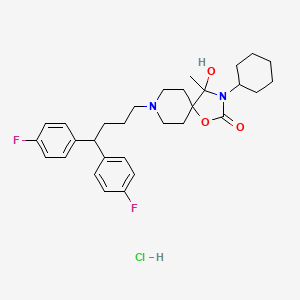
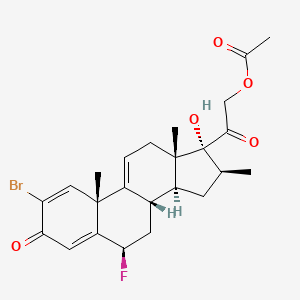
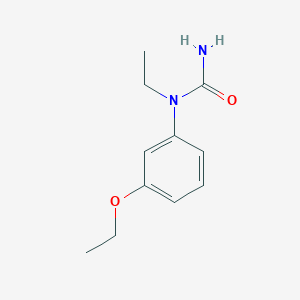
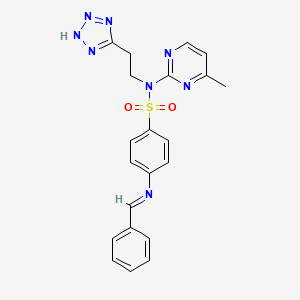

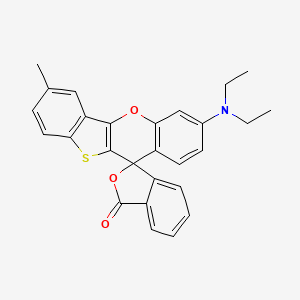
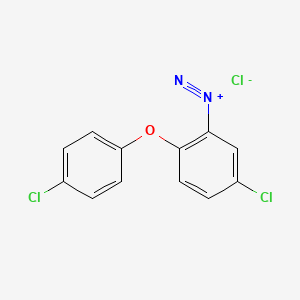
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)
